Dimetilvinfos

Descripción general

Descripción

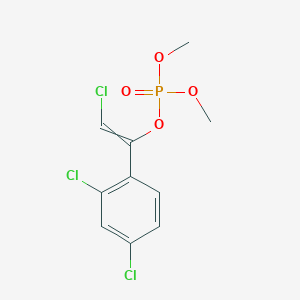

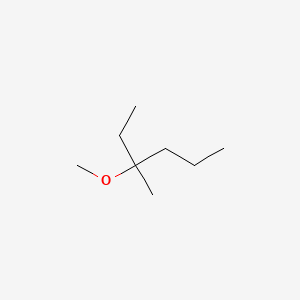

Dimethylvinphos is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling pests in agricultural settings, particularly in rice crops. The compound is characterized by its chemical formula C₁₀H₁₀Cl₃O₄P and a molecular weight of 331.52 g/mol . Dimethylvinphos is a derivative of chlorfenvinphos, with a similar structure but different functional groups.

Aplicaciones Científicas De Investigación

Dimethylvinphos has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organophosphate compounds.

Biology: Studied for its effects on acetylcholinesterase activity in various organisms.

Medicine: Investigated for its potential neurotoxic effects and mechanisms of action.

Industry: Utilized in the development of new insecticides and pest control agents

Mecanismo De Acción

Target of Action

Dimethylvinphos, also known as Z-DIMETHYLVINPHOS, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. By inhibiting AChE, Dimethylvinphos disrupts this process, leading to an accumulation of acetylcholine in the synapse, which can cause overstimulation and eventual failure of the nervous system .

Mode of Action

Dimethylvinphos acts as a contact and stomach poison . It inhibits AChE by phosphorylating the serine residue in the active site of the enzyme . This prevents the breakdown of acetylcholine, causing a build-up of this neurotransmitter at nerve synapses and neuromuscular junctions. The result is continuous stimulation of muscles and glands, which can lead to symptoms of poisoning .

Biochemical Pathways

The inhibition of AChE by Dimethylvinphos affects multiple biochemical pathways. The accumulation of acetylcholine can disrupt normal neural signaling, affecting processes such as muscle contraction, heart rate, and cognitive functions . .

Pharmacokinetics

It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature . Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of Dimethylvinphos action is neurotoxicity due to the inhibition of AChE . This can lead to a range of symptoms, from mild effects such as salivation and tremors to severe effects such as seizures and respiratory failure . It is also classified as a high acute toxicant for mammals .

Action Environment

The action, efficacy, and stability of Dimethylvinphos can be influenced by various environmental factors. For instance, its mobility in the environment is moderate, suggesting it can move through soil and potentially contaminate groundwater . Its efficacy as an insecticide may also be affected by factors such as temperature, humidity, and the presence of other chemicals . .

Análisis Bioquímico

Biochemical Properties

Dimethylvinphos plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (EC 3.1.1.7). This enzyme is responsible for hydrolyzing acetylcholine into choline and acetic acid. By inhibiting acetylcholinesterase, dimethylvinphos prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in synaptic clefts. This accumulation results in continuous stimulation of neurons, which can cause paralysis and death in insects .

Cellular Effects

Dimethylvinphos affects various types of cells and cellular processes. In neurons, the accumulation of acetylcholine due to acetylcholinesterase inhibition leads to continuous stimulation of the postsynaptic membrane. This overstimulation can disrupt normal cell signaling pathways, alter gene expression, and affect cellular metabolism. In non-neuronal cells, dimethylvinphos can interfere with other biochemical pathways, potentially leading to cytotoxic effects .

Molecular Mechanism

The molecular mechanism of dimethylvinphos involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine. The inhibition is typically irreversible, meaning that the enzyme cannot regain its function once bound by dimethylvinphos. This leads to a prolonged presence of acetylcholine in the synaptic cleft, causing continuous nerve impulses and eventual paralysis of the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethylvinphos can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that dimethylvinphos can degrade over time, reducing its effectiveness. Additionally, long-term exposure to dimethylvinphos can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes or changes in gene expression that mitigate its effects .

Dosage Effects in Animal Models

The effects of dimethylvinphos vary with different dosages in animal models. At low doses, the compound may cause mild symptoms such as muscle twitching and slight behavioral changes. At higher doses, dimethylvinphos can lead to severe toxicity, including convulsions, respiratory failure, and death. Threshold effects are observed, where a certain dosage level must be reached before significant toxic effects occur .

Metabolic Pathways

Dimethylvinphos is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into less toxic metabolites. These metabolites can then be further processed and excreted from the body. The interaction of dimethylvinphos with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Dimethylvinphos is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, dimethylvinphos can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects .

Subcellular Localization

The subcellular localization of dimethylvinphos is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, dimethylvinphos may be localized to the synaptic cleft in neurons, where it can effectively inhibit acetylcholinesterase and disrupt neurotransmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethylvinphos can be synthesized through a series of chemical reactions involving the chlorination of specific aromatic compounds followed by phosphorylation. The general synthetic route involves the following steps:

Chlorination: The starting material, 2,4-dichlorophenylacetylene, undergoes chlorination to form 2-chloro-1-(2,4-dichlorophenyl)ethenyl chloride.

Phosphorylation: The chlorinated intermediate is then reacted with dimethyl phosphite under controlled conditions to yield dimethylvinphos.

Industrial Production Methods

Industrial production of dimethylvinphos follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of 2,4-dichlorophenylacetylene are chlorinated in industrial reactors.

Phosphorylation in Reactors: The chlorinated product is then phosphorylated using dimethyl phosphite in industrial reactors equipped with temperature and pressure control systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Dimethylvinphos undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert dimethylvinphos into less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions, often in polar solvents.

Major Products Formed

Oxidation Products: Various chlorinated and hydroxylated derivatives.

Reduction Products: Less chlorinated analogs of dimethylvinphos.

Substitution Products: Compounds with different functional groups replacing the chlorine atoms.

Comparación Con Compuestos Similares

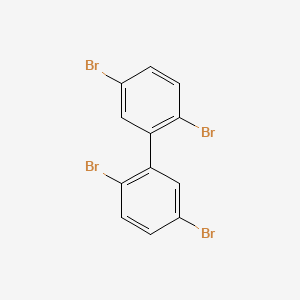

Dimethylvinphos is similar to other organophosphate insecticides such as chlorfenvinphos and tetrachlorvinphos. it is unique in its specific substitution pattern and its higher efficacy in certain applications:

Chlorfenvinphos: Similar structure but different functional groups, leading to variations in toxicity and efficacy.

Tetrachlorvinphos: Contains a 2,4,5-trichloro substitution pattern, whereas dimethylvinphos has a 2,4-dichloro pattern.

List of Similar Compounds

- Chlorfenvinphos

- Tetrachlorvinphos

- Diazinon

- Dichlorvos

Propiedades

IUPAC Name |

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058026 | |

| Record name | Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-67-1 | |

| Record name | Dimethylvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849G62JOM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

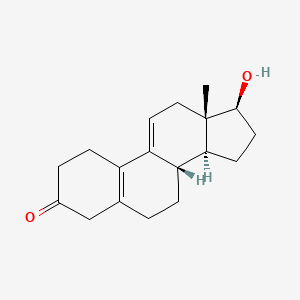

![1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methoxyphenyl)-1-(2-oxolanylmethyl)urea](/img/structure/B1214228.png)

![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)

![(7S,9R)-9-acetyl-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1214244.png)